Methyl 4-[7-fluoro-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[7-fluoro-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-fluoro-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and esterification reactions. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts acylation and strong acids or bases for the esterification process .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-fluoro-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[7-fluoro-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-[7-fluoro-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- Methyl 4-methylbenzoate
- Methyl 4-fluoro-2-methylbenzoate
Uniqueness
Methyl 4-[7-fluoro-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific arrangement of atoms and functional groups provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C27H20FNO5 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
methyl 4-[7-fluoro-2-[(4-methylphenyl)methyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C27H20FNO5/c1-15-3-5-16(6-4-15)14-29-23(17-7-9-18(10-8-17)27(32)33-2)22-24(30)20-13-19(28)11-12-21(20)34-25(22)26(29)31/h3-13,23H,14H2,1-2H3 |
InChI Key |
RDZUCLLXJFZYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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